molecular formula C17H15N3O2 B5522680 5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No. B5522680
M. Wt: 293.32 g/mol
InChI Key: PQOIQHOTUGNDGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including structures similar to 5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide, often involves cycloaddition reactions and modifications to existing molecules. For example, a related compound was synthesized via cycloaddition followed by hydrolysis, showcasing a method that could be adapted for 5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide (Patterson et al., 1992). Another study describes the one-pot synthesis of isoxazole carboxamides, a process that could be relevant for creating variations of the target molecule (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be extensively studied through vibrational spectral analysis, as demonstrated by Shahidha et al. They employed techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT) methods, to analyze a similar compound, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide (Shahidha et al., 2014). This approach could be applied to the structural analysis of 5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide, providing insights into its molecular geometry and bonding features.

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, forming new structures and derivatives. For instance, the synthesis and reactivity of isoxazoles in different chemical environments have been explored, which can shed light on the potential reactivity pathways of the compound (Ruano et al., 2005). Additionally, studies on similar molecules have analyzed their reactions and transformations, providing a basis for understanding the chemical behavior of 5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide.

Scientific Research Applications

Aromatic Polyamides and Polymer Research

Aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links have been synthesized, showcasing applications in the development of materials with good thermal stability and solubility in polar solvents. These polymers, due to their flexible and multiring structures, can afford tough and flexible films, suggesting their potential in high-performance material applications (Hsiao & Yu, 1996).

Dihydroorotate Dehydrogenase Inhibition

Isoxazol derivatives, including compounds structurally related to the one , have shown significant inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This enzyme is essential for the proliferation of cells, including immune cells, highlighting the relevance of these compounds in immunosuppressive therapy and potential applications in treating autoimmune diseases (Knecht & Löffler, 1998).

Cytotoxic Activity of Pyrazole Derivatives

The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This research underlines the potential of these compounds in developing new anticancer agents (Hassan et al., 2014).

Isoxazole-Containing Ligands and Coordination Polymers

The synthesis of novel dipyridyl ligands incorporating amide spacers and their reaction with metal salts to form coordination polymers demonstrates the versatility of isoxazole derivatives in material science. These compounds contribute to the structural diversity observed in coordination polymers, potentially offering unique properties for catalysis, molecular recognition, or as part of supramolecular assemblies (Yeh et al., 2008).

Antiviral Activity Against Human Rhinovirus

A series of imidazo[1,2-a]pyridines, structurally analogous to the compound of interest, were designed and showed antirhinovirus activity. This research highlights the potential of such compounds in treating viral infections, including those caused by human rhinovirus, suggesting a route for the development of new antiviral drugs (Hamdouchi et al., 1999).

properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)14-7-3-2-4-8-14)17(21)19-11-13-6-5-9-18-10-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOIQHOTUGNDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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